molecular formula C11H5Cl2F3N4 B045692 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile CAS No. 120068-79-3

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

Cat. No. B045692
M. Wt: 321.08 g/mol
InChI Key: QPZYPAMYHBOUTC-UHFFFAOYSA-N
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Patent
US06392081B1

Procedure details

A mixture of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile (0.323 g) and cupric chloride (0.175 g) was heated in chlorobenzene at 60° C. for 6 hours. After filtration and evaporation the title compound and 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole were obtained as a 7:1 mixture. Column chromatography on silica gel eluting with dichloromethane gave the pure title compound, obtained as a mixture of syn and anti isomers, NMR (anti isomer) 3.6(s,2H), 7.57(s,2H), 8.82(s,1H, exchangeable with D2O), NMR (syn isomer) 3.56(s,2H), 7.59(s,2H), 8.27(s,1H,exchangeable with D2O).
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile
Quantity
0.323 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][NH:14][CH:15]([CH2:18][C:19]#[N:20])[C:16]#[N:17]>ClC1C=CC=CC=1>[NH2:20][C:19]1[N:13]([C:3]2[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:10])([F:11])[F:9])=[CH:5][C:4]=2[Cl:12])[N:14]=[C:15]([C:16]#[N:17])[CH:18]=1

Inputs

Step One
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile
Quantity
0.323 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NNC(C#N)CC#N
Name
cupric chloride
Quantity
0.175 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation the title compound

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.